2,2'-(9,9'-Spirobi[fluorene]-1,1'-diylbis(oxy))bis(ethan-1-ol)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-(9,9’-Spirobi[fluorene]-1,1’-diylbis(oxy))bis(ethan-1-ol) is a complex organic compound with the molecular formula C29H24O4 It is characterized by the presence of a spirobi[fluorene] core, which is a bicyclic structure, and two ethan-1-ol groups attached via ether linkages
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(9,9’-Spirobi[fluorene]-1,1’-diylbis(oxy))bis(ethan-1-ol) typically involves the following steps:
Formation of the Spirobi[fluorene] Core: This step involves the cyclization of appropriate precursors to form the spirobi[fluorene] structure.
Attachment of Ethan-1-ol Groups: The ethan-1-ol groups are introduced through etherification reactions, where hydroxyl groups react with suitable alkylating agents under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2,2’-(9,9’-Spirobi[fluorene]-1,1’-diylbis(oxy))bis(ethan-1-ol) can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: The ether linkages can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as halides or alkoxides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction typically produces alcohols.
Scientific Research Applications
2,2’-(9,9’-Spirobi[fluorene]-1,1’-diylbis(oxy))bis(ethan-1-ol) has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to cellular processes and molecular interactions.
Industry: Utilized in the production of advanced materials, such as polymers and electronic components.
Mechanism of Action
The mechanism of action of 2,2’-(9,9’-Spirobi[fluorene]-1,1’-diylbis(oxy))bis(ethan-1-ol) involves its interaction with molecular targets through its hydroxyl and ether functional groups. These interactions can affect various biochemical pathways, depending on the specific application. For example, in drug development, the compound may interact with enzymes or receptors to modulate their activity.
Comparison with Similar Compounds
Similar Compounds
2,2’-(9,9’-Spirobi[fluorene]-2,7-diylbis(oxy))bis(ethan-1-ol): Similar structure but different positions of the ether linkages.
9,9’-Spirobi[fluorene]-2,2’-diylbis(oxy)bis(ethanol): Another variant with different substitution patterns.
Uniqueness
2,2’-(9,9’-Spirobi[fluorene]-1,1’-diylbis(oxy))bis(ethan-1-ol) is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
IUPAC Name |
2-[[1'-(2-hydroxyethoxy)-9,9'-spirobi[fluorene]-1-yl]oxy]ethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H24O4/c30-15-17-32-25-13-5-9-21-19-7-1-3-11-23(19)29(27(21)25)24-12-4-2-8-20(24)22-10-6-14-26(28(22)29)33-18-16-31/h1-14,30-31H,15-18H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSNHDNGJVLJYIG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C24C5=CC=CC=C5C6=C4C(=CC=C6)OCCO)C(=CC=C3)OCCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H24O4 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.